Arborinine

Beschreibung

This compound has been reported in Almeidea coerulea, Ruta macrophylla, and other organisms with data available.

structure

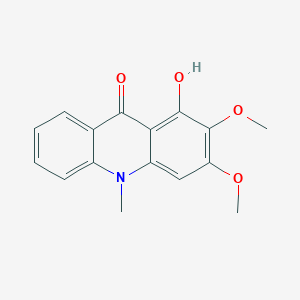

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBZZQPALSPNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203378 | |

| Record name | Arborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arborinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5489-57-6 | |

| Record name | Arborinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5489-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arborinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arborinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBORININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XG8UE639 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arborinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C | |

| Record name | Arborinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Arborinine?

An In-depth Technical Guide to the Chemical Profile of Arborinine

Introduction

This compound is a naturally occurring acridone alkaloid predominantly isolated from various plant species of the Rutaceae family, such as Glycosmis parva, Ruta graveolens, and Teclea gerrardii.[1][2] Structurally, it belongs to the acridine class of compounds.[3] This molecule has garnered significant interest within the scientific community due to its wide spectrum of pharmacological activities. Research has demonstrated its potential as an anticancer, antimicrobial, antifeedant, and antioxidant agent.[2] Notably, its mechanism of action in certain cancers involves the inhibition of Lysine Demethylase 1A (LSD1), highlighting its potential in epigenetic therapy.[4][5] This guide provides a comprehensive technical overview of the chemical structure, properties, biological activities, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is systematically named 1-hydroxy-2,3-dimethoxy-10-methylacridin-9(10H)-one.[6] It is a solid compound soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

Chemical Identifiers

-

IUPAC Name: 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one[3]

Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 285.29 g/mol | [1][6] |

| Melting Point | 175 - 177 °C | [1][3] |

| Boiling Point | 508.4 °C (Predicted) | [1] |

| Appearance | Powder | [7] |

| Solubility | Soluble in Chloroform, DMSO, Acetone, etc. | [7] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It acts as a potent inhibitor of Lysine Demethylase 1A (KDM1A/LSD1), an enzyme often overexpressed in various cancers, including clear-cell renal cell carcinoma (ccRCC).[4][5]

Anticancer Activity

This compound has demonstrated cytotoxicity against numerous cancer cell lines, including multidrug-resistant ones.[7] Its inhibitory action on LSD1 leads to an increase in histone methylation marks (H3K4me1/2, H3K9me1/2), which alters gene expression.[4] A key downstream effect of LSD1 inhibition by this compound is the decreased expression of Ubiquitin-conjugating enzyme E2O (UBE2O).[5] This cascade of events ultimately induces cell cycle arrest, primarily at the S phase, and promotes apoptosis.[4][5][7]

Other Biological Activities

Beyond its anticancer effects, this compound has shown moderate anti-hepatitis C virus (HCV) activity and mild antibacterial properties.[7] It also functions as an antifeedant against certain insect larvae and inhibits acetylcholinesterase.[2][7]

Table 2: Summary of this compound Biological Activity (IC₅₀ Values)

| Target/Cell Line | Activity | IC₅₀ Value | Reference |

| Anticancer | |||

| 786O (ccRCC) | Proliferation | 20.92 µM (72h) | [4] |

| A498 (ccRCC) | Proliferation | 27.01 µM (72h) | [4] |

| 769P (ccRCC) | Proliferation | 14.94 µM (72h) | [4] |

| Caki1 (ccRCC) | Proliferation | 30.26 µM (72h) | [4] |

| OSRC2 (ccRCC) | Proliferation | 17.37 µM (72h) | [4] |

| CCRF-CEM (Leukemia) | Cytotoxicity | 31.77 µM | [7] |

| CEM/ADR5000 (Leukemia) | Cytotoxicity | 3.55 µM | [7] |

| Antiviral | |||

| Hepatitis C Virus (HCV) | Replication | 6.4 ± 0.7 µg/mL | [7] |

| Enzyme Inhibition | |||

| Acetylcholinesterase | Inhibition | 34.7 ± 71 µM | [2] |

Experimental Protocols

The evaluation of this compound's biological activity involves a variety of standard and advanced laboratory techniques.

Synthesis Overview

The total synthesis of this compound can be achieved through a process where the key steps involve an Ullmann condensation followed by cyclization using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[2] This provides a reliable method for obtaining the compound for research purposes, complementing its extraction from natural sources.

Cytotoxicity and Apoptosis Assays

A common workflow to determine the anticancer effects of this compound involves treating cancer cell lines with the compound and subsequently measuring cell viability and apoptosis induction.

Methodology: Resazurin Reduction Assay for Cytotoxicity [7]

-

Cell Plating: Seed cancer cells (e.g., CCRF-CEM) in 96-well plates at an appropriate density and incubate to allow for cell attachment.

-

Compound Treatment: Add varying concentrations of this compound to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for approximately 4 hours. Viable, metabolically active cells will reduce non-fluorescent blue resazurin to fluorescent pink resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value.

Methodology: Flow Cytometry for Cell Cycle and Apoptosis Analysis [7]

-

Cell Treatment: Treat cells with this compound at a concentration around its IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining:

-

For Cell Cycle: Stain cells with a solution containing propidium iodide (PI) and RNase.

-

For Apoptosis: Use an Annexin V-FITC/PI double staining kit according to the manufacturer's protocol.

-

For Mitochondrial Membrane Potential (MMP): Stain with a cationic dye such as JC-1.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells. Analyze the shift in fluorescence for MMP.

Conclusion

This compound is a pharmacologically significant acridone alkaloid with a well-defined chemical structure. Its potent anticancer activities, particularly through the inhibition of the epigenetic modifier LSD1, make it a compelling candidate for further investigation in drug development. The availability of synthetic routes and established protocols for evaluating its biological effects provides a solid foundation for researchers and scientists to explore its therapeutic potential in oncology and beyond.

References

- 1. This compound | 5489-57-6 | XA163699 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | CAS:5489-57-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

Arborinine from Glycosmis parva: A Technical Guide to Its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborinine, a prominent acridone alkaloid, has garnered significant attention within the scientific community due to its diverse pharmacological activities, most notably its potent anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation from the leaves of Glycosmis parva. Detailed experimental protocols for extraction, purification, and characterization are presented, supported by a comprehensive compilation of its physicochemical and spectroscopic data. Furthermore, this document elucidates the key signaling pathways modulated by this compound in the context of its anticancer effects, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae family. While it has been isolated from various species, Glycosmis parva, a small shrub native to Southeast Asia, is a particularly rich source of this alkaloid.[1][2] Other notable plant sources include:

-

Glycosmis arborea

-

Glycosmis bilocularis

-

Glycosmis elongata[4]

-

Ruta graveolens

-

Teclea gerrardii

-

Zanthoxylum leprieurii

-

Teclea trichocarpa

-

Erthela bahiensis

-

Ruta angustifolia

The leaves of these plants are typically the primary material for the extraction of this compound.

Physicochemical and Spectroscopic Data of this compound

A thorough characterization of this compound is crucial for its identification and quality control. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₅NO₄ | [5] |

| Molecular Weight | 285.29 g/mol | [5] |

| Melting Point | 175 - 177 °C | [6] |

| Appearance | Yellow crystalline solid | [7] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [8] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 14.8 (s, 1H, -OH), 8.35 (dd, J=8.0, 1.6 Hz, 1H), 7.75 (ddd, J=8.4, 7.2, 1.6 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.30 (ddd, J=8.0, 7.2, 1.2 Hz, 1H), 6.40 (s, 1H), 4.10 (s, 3H, N-CH₃), 4.00 (s, 3H, O-CH₃), 3.95 (s, 3H, O-CH₃) | [9][10] |

| ¹³C NMR (CDCl₃) | δ (ppm): 182.5 (C=O), 162.0, 158.0, 148.0, 142.0, 140.0, 134.0, 126.5, 122.0, 121.5, 115.5, 114.0, 90.0, 62.0 (O-CH₃), 56.0 (O-CH₃), 45.0 (N-CH₃) | [11] |

| Mass Spec. (EI-MS) | m/z (%): 285 [M]⁺ (100), 270 (80), 256 (20), 242 (30), 227 (15), 199 (10) | |

| FT-IR (KBr) | ν (cm⁻¹): 3450 (O-H stretch), 2940 (C-H stretch, aromatic), 1625 (C=O stretch, acridone), 1590, 1480 (C=C stretch, aromatic), 1270 (C-O stretch, ether), 1100 (C-N stretch) | [12][13] |

| UV-Vis (MeOH) | λmax (nm): 258, 272, 328, 400 | [4][14] |

Experimental Protocols for Isolation of this compound from Glycosmis parva

The following is a detailed protocol for the isolation and purification of this compound from the leaves of Glycosmis parva. This protocol is based on established methods for alkaloid extraction from Glycosmis species.[5][8]

Plant Material Collection and Preparation

-

Collect fresh leaves of Glycosmis parva.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction

-

Accurately weigh the powdered leaf material.

-

Perform a Soxhlet extraction with ethyl acetate for 8-12 hours. The use of ethyl acetate is favored as this compound has been identified as a major component in this fraction.[2][14]

-

After extraction, concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.

Purification

-

Solvent Partitioning (Optional but Recommended):

-

Dissolve the crude ethyl acetate extract in a minimal amount of methanol.

-

Perform liquid-liquid partitioning with n-hexane to remove nonpolar impurities like chlorophyll and fats. The methanolic layer containing the alkaloids should be retained.

-

Evaporate the methanol to obtain a partially purified extract.

-

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a slurry packing method with chloroform.

-

Adsorb the partially purified extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., v/v).[5]

-

Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions on pre-coated silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent. This compound will appear as a characteristic spot.

-

Pool the fractions containing pure this compound based on the TLC analysis.

-

-

Recrystallization:

-

Combine the pure fractions and evaporate the solvent.

-

Dissolve the residue in a minimal amount of hot chloroform.

-

Add methanol dropwise until turbidity appears.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate the formation of yellow, needle-like crystals of this compound.

-

Filter the crystals and wash with a small amount of cold chloroform-methanol (1:1).

-

Dry the purified crystals in a desiccator.

-

Note on Yield: The yield of this compound from Glycosmis parva can vary depending on factors such as the geographical origin of the plant, season of collection, and the efficiency of the extraction and purification process.

Signaling Pathways Modulated by this compound

This compound exhibits its anticancer effects through the modulation of specific cellular signaling pathways, primarily by inhibiting histone demethylase LSD1 and inducing apoptosis.

Inhibition of the KDM1A/UBE2O Signaling Pathway

Recent studies have identified this compound as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3][15] This inhibition leads to the downstream suppression of the E2 ubiquitin-conjugating enzyme UBE2O, a protein implicated in cancer cell proliferation and survival.[3][15]

By inhibiting KDM1A, this compound prevents the demethylation of histones, leading to alterations in gene expression that ultimately suppress tumor growth. The downregulation of UBE2O is a key consequence of this inhibition, contributing to the antiproliferative and pro-apoptotic effects of this compound.[3][15]

Induction of the Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic or mitochondrial pathway.[10][11] This process is characterized by the modulation of key regulatory proteins.

This compound treatment leads to the upregulation of the tumor suppressor protein p53.[10] Activated p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the orchestrated dismantling of the cell known as apoptosis.[10][11]

Conclusion

This compound, a naturally occurring acridone alkaloid from Glycosmis parva and other Rutaceae species, presents a compelling profile for further investigation in the realm of drug discovery, particularly in oncology. This technical guide has provided a comprehensive framework for its isolation, characterization, and mechanistic understanding. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising natural product. Further studies are warranted to optimize its synthesis, explore its efficacy in preclinical and clinical settings, and fully elucidate its complex pharmacological actions.

References

- 1. dujps.com [dujps.com]

- 2. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpls.org [wjpls.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 14. envirobiotechjournals.com [envirobiotechjournals.com]

- 15. scs.illinois.edu [scs.illinois.edu]

The Arborinine Biosynthesis Pathway in Rutaceae: A Technical Guide for Researchers

An in-depth exploration of the enzymatic reactions, regulatory mechanisms, and experimental methodologies underlying the formation of the pharmacologically significant acridone alkaloid, arborinine, in plants of the Rutaceae family.

Introduction

This compound, a prominent acridone alkaloid found within the Rutaceae family of plants, has garnered significant attention from the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolism to the final decorated acridone scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the exploration of novel therapeutic agents.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the shikimate pathway, with anthranilate serving as the foundational precursor. The pathway can be broadly divided into two key stages: the formation of the core acridone structure and the subsequent decoration of this scaffold through hydroxylation and methylation events.

Formation of the Acridone Scaffold

The initial steps of this compound biosynthesis are shared with other acridone alkaloids and involve the convergence of the shikimate and polyketide pathways.

-

N-methylation of Anthranilate: The pathway is initiated by the N-methylation of anthranilate to yield N-methylanthranilate. This reaction is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2]

-

Activation of N-methylanthranilate: Subsequently, N-methylanthranilate is activated by condensation with coenzyme A (CoA) to form N-methylanthraniloyl-CoA.

-

Acridone Scaffold Synthesis: The core acridone structure is then assembled by acridone synthase (ACS) , a type III polyketide synthase.[3][4][5][6] This enzyme catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, leading to the formation of 1,3-dihydroxy-N-methylacridone.[3][5]

Decoration of the Acridone Scaffold to Yield this compound

The conversion of the initial acridone product, 1,3-dihydroxy-N-methylacridone, to this compound (1-hydroxy-2,3-dimethoxy-10-methylacridone) involves a series of hydroxylation and O-methylation reactions. While the precise sequence and the specific enzymes have not been fully elucidated for this compound itself, studies on related alkaloid biosynthesis pathways suggest the involvement of cytochrome P450 monooxygenases for hydroxylation and O-methyltransferases for the addition of methyl groups.

Based on the structure of this compound, the proposed subsequent steps are:

-

Hydroxylation at C-2: A cytochrome P450 monooxygenase likely catalyzes the hydroxylation of the acridone ring at the C-2 position.

-

O-methylation at C-2 and C-3: Two distinct O-methyltransferase (OMT) enzymes are presumed to act on the hydroxyl groups at positions C-2 and C-3, utilizing SAM as the methyl donor to form the dimethoxy substitution pattern characteristic of this compound. The order of these methylation events is yet to be definitively established.

Visualization of the this compound Biosynthesis Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the proposed biosynthetic pathway of this compound.

Figure 1: Proposed biosynthetic pathway of this compound from anthranilate.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature for the enzymes and intermediates directly involved in the this compound biosynthesis pathway. The following tables are provided as a template for future research and data compilation.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |

| ANMT | Anthranilate | Data not available | Data not available | Data not available | Data not available | Data not available |

| SAM | Data not available | Data not available | Data not available | Data not available | Data not available | |

| ACS | N-methylanthraniloyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |

| Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Hydroxylase | 1,3-dihydroxy-N-methylacridone | Data not available | Data not available | Data not available | Data not available | Data not available |

| OMT 1 | 1,2,3-trihydroxy-N-methylacridone | Data not available | Data not available | Data not available | Data not available | Data not available |

| OMT 2 | 1-hydroxy-2-methoxy-3-hydroxy-N-methylacridone | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Rutaceae Species

| Metabolite | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| This compound | Glycosmis pentaphylla | Leaves | Data not available | HPLC | [Specify Reference] |

| This compound | Ruta graveolens | Roots | Data not available | LC-MS | [Specify Reference] |

| 1,3-dihydroxy-N-methylacridone | Ruta graveolens | Cell Culture | Data not available | HPLC | [Specify Reference] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful study of the this compound biosynthesis pathway. The following sections provide generalized methodologies for the key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying the enzymes involved in this compound biosynthesis using an E. coli expression system.

Figure 2: General workflow for heterologous expression and purification.

Detailed Steps:

-

Gene of Interest: Obtain the coding sequence of the target enzyme (e.g., ANMT, ACS) through gene synthesis or cloning from a cDNA library of a relevant Rutaceae species.

-

Vector Construction: Ligate the coding sequence into a suitable expression vector, such as pET-28a, which often includes a purification tag (e.g., His-tag).

-

Transformation: Transform the expression vector into a competent E. coli strain, such as BL21(DE3).

-

Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or enzymatic methods.

-

Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verification: Confirm the purity and size of the purified protein using SDS-PAGE.

In Vitro Enzyme Assays

Anthranilate N-methyltransferase (ANMT) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), purified ANMT, anthranilate, and S-adenosyl-L-[methyl-¹⁴C]methionine.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time.

-

Extraction: Stop the reaction and extract the product, N-methylanthranilate, with an organic solvent (e.g., ethyl acetate).

-

Analysis: Quantify the amount of radiolabeled product formed using liquid scintillation counting.

Acridone Synthase (ACS) Assay:

-

Reaction Mixture: Combine potassium phosphate buffer (pH 7.0), purified ACS, N-methylanthraniloyl-CoA, and [¹⁴C]malonyl-CoA.

-

Incubation: Incubate the mixture at 30°C.

-

Extraction: Terminate the reaction and extract the acridone product with ethyl acetate.

-

Analysis: Separate the product by thin-layer chromatography (TLC) and quantify the radiolabeled acridone using a phosphorimager or scintillation counting.

Cytochrome P450 Hydroxylase Assay:

-

Reaction Mixture: The assay mixture should contain microsomes from a heterologous expression system (e.g., yeast or insect cells) expressing the candidate P450, a suitable buffer (e.g., potassium phosphate), the acridone substrate, and an NADPH-generating system.

-

Incubation: Incubate at a suitable temperature (e.g., 30°C).

-

Extraction: Extract the products with an organic solvent.

-

Analysis: Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated acridone derivatives.

O-methyltransferase (OMT) Assay:

-

Reaction Mixture: Combine a suitable buffer (e.g., Tris-HCl), the purified OMT, the hydroxylated acridone substrate, and S-adenosyl-L-[methyl-¹⁴C]methionine.

-

Incubation: Incubate at 30°C.

-

Extraction: Extract the methylated product with an organic solvent.

-

Analysis: Separate and quantify the radiolabeled methylated product using TLC and scintillation counting or by HPLC.

Conclusion and Future Perspectives

The biosynthesis of this compound in the Rutaceae family presents a fascinating example of the interplay between primary and secondary metabolism, leading to the formation of a complex and pharmacologically active natural product. While the initial steps of the pathway are relatively well-understood, the specific enzymes and the regulatory network governing the final decoration of the acridone scaffold remain areas for further investigation. The elucidation of the complete pathway, including the identification and characterization of the involved hydroxylases and O-methyltransferases, will not only enhance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering of high-value medicinal compounds. The experimental protocols and data frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of study.

References

- 1. academic.oup.com [academic.oup.com]

- 2. maxapress.com [maxapress.com]

- 3. Molecular cloning and heterologous expression of acridone synthase from elicited Ruta graveolens L. cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of acridone derivatives via heterologous expression of a plant type III polyketide synthase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Arborinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine, a natural acridone alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid, yellow, needle-like compound.[1] Its core structure is a tetracyclic acridone skeleton, substituted with hydroxyl and methoxy groups, which contribute to its chemical reactivity and biological activity.

Structural and Molecular Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₅NO₄ | [1] |

| Molecular Weight | 285.29 g/mol | [1] |

| IUPAC Name | 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one | [1] |

| CAS Number | 5489-57-6 | [1] |

| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C3=C1C=C(C(=C3O)OC)OC | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 175-177.5 °C | [1] |

| Boiling Point | 508.4 °C (Predicted) | [1] |

| Appearance | Yellow needles | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of this compound are primarily achieved through various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound. The following data were obtained in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ) and Coupling Constants (J)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.50 | d | 4.4 | H-8 |

| 7.69 | td | 7.7, 1.6 | H-6 |

| 7.26 | d | 7.8 | H-5 |

| 7.21 | dd | 7.1, 5.2 | H-7 |

| 4.16 | s | - | OCH₃ |

| 3.98 | s | - | OCH₃ |

| 3.88 | s | - | N-CH₃ |

| 14.7 | s | - | OH |

¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ)

| Chemical Shift (ppm) | Assignment |

| 182.5 | C-9 |

| 162.2 | C-1 |

| 158.4 | C-3 |

| 142.0 | C-4a |

| 140.8 | C-8a |

| 133.5 | C-6 |

| 126.8 | C-9a |

| 121.8 | C-5 |

| 121.3 | C-7 |

| 115.5 | C-8 |

| 108.7 | C-4 |

| 105.5 | C-2 |

| 98.9 | C-1a |

| 61.9 | OCH₃ |

| 56.1 | OCH₃ |

| 40.1 | N-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 285, corresponding to the molecular weight of this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex matrices such as biological fluids and plant extracts. Using positive electrospray ionization (ESI+), this compound is often detected as the protonated molecule [M+H]⁺ at m/z 286.1.

Experimental Protocols

Extraction and Isolation of this compound from Glycosmis parva

The following protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Glycosmis parva.

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Glycosmis parva are macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the chloroform or ethyl acetate fraction.

-

Column Chromatography: The this compound-rich fraction is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification and Crystallization: The fractions containing this compound are combined, concentrated, and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC). Pure this compound is then obtained by crystallization from a suitable solvent system (e.g., methanol-chloroform).

NMR Analysis Protocol

Caption: General workflow for NMR analysis of this compound.

Methodology:

-

Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6 mL). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: The processed spectra are analyzed to determine the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and the integration of proton signals.

GC-MS Analysis Protocol

Caption: General workflow for GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or chloroform.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A common capillary column for alkaloid analysis is a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

-

Injection: A small volume of the sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250-280 °C).

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300 °C).

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized by electron impact (EI) at 70 eV, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

LC-MS/MS Analysis Protocol

Caption: Workflow for LC-MS/MS analysis of this compound.

Methodology:

-

Sample Preparation: For quantitative analysis, samples (e.g., plasma, tissue homogenates, or plant extracts) are typically subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances. The final extract is dissolved in a solvent compatible with the mobile phase.

-

LC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

MS/MS System: A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to generate the protonated molecule [M+H]⁺.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and an internal standard. For this compound ([M+H]⁺ = 286.1), characteristic product ions are selected for quantification and confirmation.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Mechanism of Action in Cancer

The primary mechanism of action of this compound in cancer is the inhibition of Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A.[1][2][3][4] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histones.[5] Overexpression of LSD1 is observed in various cancers and is associated with poor prognosis.

By inhibiting LSD1, this compound leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] This alteration in histone methylation status leads to changes in gene expression, ultimately resulting in:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[6]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound can suppress EMT, a process that is critical for cancer cell migration and metastasis.[4]

The KDM1A/UBE2O Signaling Pathway

A key signaling pathway affected by this compound is the KDM1A/UBE2O axis .[2]

Caption: this compound inhibits the KDM1A/UBE2O signaling pathway.

This compound directly inhibits the enzymatic activity of KDM1A (LSD1).[2][3] This inhibition leads to a downstream decrease in the expression of Ubiquitin-Conjugating Enzyme E2O (UBE2O).[2] UBE2O is an important protein for cancer cell survival and proliferation.[2] By downregulating UBE2O, this compound effectively suppresses cancer cell growth and migration.[2]

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant anticancer activity. Its mechanism of action, primarily through the inhibition of LSD1 and the subsequent disruption of the KDM1A/UBE2O signaling pathway, makes it an attractive candidate for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies on this compound, from its isolation and characterization to the elucidation of its complex biological functions. Continued research into the multifaceted pharmacological effects and potential therapeutic applications of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Reported biological activities of Arborinine alkaloid.

An In-depth Technical Guide on the Biological Activities of Arborinine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring acridone alkaloid predominantly isolated from plants of the Rutaceae family, such as Glycosmis pentaphylla, Teclea gerrardii, and Zanthoxylum leprieurii.[1] Structurally, it is a tricyclic compound featuring a keto group and an N-methylated nitrogen.[1] This molecule has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Extensive research has demonstrated its potential as an anticancer, antimicrobial, antimalarial, and immunomodulatory agent.[1][2] This technical guide provides a comprehensive overview of the reported biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer potential is one of its most extensively studied properties.[1]

Quantitative Data: In Vitro Cytotoxicity

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

| Cancer Type | Cell Line | IC50 / GI50 (µM) | Assay Duration (h) |

| Gastric Cancer | NCI-N87 | 5.67 | Not Specified |

| BGC-823 | 7.26 | Not Specified | |

| MGC803 | 4.75 | Not Specified | |

| SGC-7901 | 1.96 | Not Specified | |

| HGC-27 | 5.70 | Not Specified | |

| Drug-Resistant Gastric Cancer | SGC-7901/ADR | 0.24 | Not Specified |

| SGC-7901/VCR | 1.09 | Not Specified | |

| MGC803/PTX | 1.32 | Not Specified | |

| Clear-Cell Renal Cell Carcinoma | 786O | 30.62 | 48 |

| 20.92 | 72 | ||

| A498 | 39.09 | 48 | |

| 27.01 | 72 | ||

| 769P | 15.67 | 48 | |

| 14.94 | 72 | ||

| Caki1 | 31.42 | 48 | |

| 30.26 | 72 | ||

| OSRC2 | 30.35 | 48 | |

| 17.37 | 72 | ||

| Breast Cancer | MCF-7 | 50 µg/mL | 24 |

| 25 µg/mL | 48 | ||

| Human Colon Cancer | COLO-205 | <10 µg/mL | Not Specified |

| Human Ovarian Cancer | OVCAR-3 | <10 µg/mL | Not Specified |

| Human Breast Cancer | T-47D | <10 µg/mL | Not Specified |

Data sourced from multiple studies.[1][3][4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no treatment and a vehicle control (e.g., DMSO) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathways in Cancer

Recent studies have elucidated the molecular mechanisms underlying this compound's anticancer activity, particularly its role as an inhibitor of Lysine Demethylase 1A (LSD1/KDM1A).[3][4][5][7][8][9]

KDM1A/UBE2O Signaling Pathway

This compound has been identified as a potent inhibitor of KDM1A, a histone demethylase that plays a crucial role in regulating gene transcription.[4][7] Inhibition of KDM1A by this compound leads to an increase in the methylation of histone H3 at lysine 4 and 9 (H3K4me1/2 and H3K9me1/2).[3] This epigenetic modification, in turn, downregulates the expression of downstream targets, including Ubiquitin-conjugating enzyme E2O (UBE2O).[7][8][9] The KDM1A/UBE2O signaling axis is implicated in promoting cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[7][8][9] By inhibiting this pathway, this compound can suppress tumor growth and metastasis.[5][7][8][9]

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the modulation of key apoptotic regulatory proteins.[1][6] Treatment with this compound leads to the upregulation of pro-apoptotic factors such as BAX and PARP, and the tumor suppressor protein p53.[6] Concurrently, it downregulates the anti-apoptotic protein BCL-2.[6] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death.

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial activity against a range of pathogenic bacteria and fungi.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | Method | MIC |

| Staphylococcus aureus | Agar well diffusion | Moderate Activity |

| Klebsiella pneumoniae | Agar well diffusion | Moderate Activity |

| Bacillus subtilis | Agar well diffusion | Moderate Activity |

| Candida albicans | Agar well diffusion | Moderate Activity |

Data sourced from Das, M. M. et al., 2018 and Fouotsa, H. et al., 2013 as cited in a review.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The antimicrobial agent (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10][11]

Antimalarial Activity

This compound has shown activity against the malaria parasite, Plasmodium falciparum.

Quantitative Data: Antiplasmodial Activity

| P. falciparum Strain | IC50 (µM) | Notes |

| 3D7 (Chloroquine-susceptible) | 4.5 µg/mL | - |

| HB3 (Chloroquine-sensitive) | 3.85 ± 0.11 | - |

| K1 (Chloroquine-resistant) | 9.34 ± 0.37 | Shows no cross-resistance with chloroquine. |

Data sourced from a 2018 review.[1]

The proposed mechanisms for its antimalarial action include the inhibition of hemozoin formation and interaction with the parasite's DNA.[1]

Immunomodulatory Effects

In vitro studies on rat spleen and thymus cells have revealed that this compound can modulate immune responses. Its effects are dependent on the type of mitogenic stimulation. For instance, it has been shown to inhibit the proliferation of splenocytes stimulated with Concanavalin A (ConA) or pokeweed mitogen (PWM).[12] It can also influence the production of cytokines, such as decreasing Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) under certain conditions.[12] These findings suggest that this compound could have applications in conditions where immune modulation is desired.[1]

Other Reported Activities

-

Acetylcholinesterase Inhibition: this compound has been shown to inhibit acetylcholinesterase with an IC50 value of 34.7 ± 7.1 µM, suggesting potential applications in neurodegenerative diseases.[1]

-

Antioxidant Activity: The antioxidant properties of this compound are also being explored, which could contribute to its protective effects against oxidative stress-related diseases.[1][2]

Conclusion

This compound is a multifaceted alkaloid with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the inhibition of the KDM1A/UBE2O signaling pathway and induction of apoptosis, position it as a promising candidate for further investigation in oncology. Furthermore, its antimicrobial, antimalarial, and immunomodulatory properties warrant continued research to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the pharmacological applications of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 5489-57-6 | XA163699 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]

- 9. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Composition Related to Antimicrobial Activity of Moroccan Nigella sativa L. Extracts and Isolated Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Different effects of this compound alkaloid obtained from Brazilian Erthela baihensis on spleen and thymus cells stimulated in vitro with different mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Arborinine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine, an acridone alkaloid primarily isolated from plants of the Rutaceae family, such as Glycosmis parva and Ruta graveolens, has emerged as a promising natural compound with significant anti-cancer properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potent cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on its core targets, impact on cellular signaling pathways, and induction of programmed cell death.

Core Mechanism of Action: Targeting Epigenetic Regulation

A primary and well-documented mechanism of this compound is its role as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[3][4][5] LSD1 is a key enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in regulating gene expression. Overexpression of LSD1 is common in many cancers and is associated with poor prognosis.

By inhibiting LSD1, this compound disrupts the epigenetic landscape of cancer cells. This leads to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation.[4] One of the key targets downstream of LSD1 affected by this compound is the Ubiquitin-conjugating enzyme E2O (UBE2O) .[4][5] The repression of the LSD1/UBE2O signaling axis has been identified as a central mechanism in this compound's efficacy, particularly in clear-cell renal cell carcinoma (ccRCC).[4][5][6]

Cellular Effects of this compound

This compound's inhibitory action on LSD1 and other potential targets manifests in several key anti-cancer effects at the cellular level.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells, including breast, gastric, and cervical cancer.[1][2][3] It appears to selectively trigger apoptosis in cancerous cells while having minimal effects on normal cells.[1] This process is initiated through multiple interconnected pathways.

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant upregulation of the pro-apoptotic protein BAX and a concurrent downregulation of the anti-apoptotic protein BCL-2.[1][7] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of executioner enzymes known as caspases. Studies have shown that this compound significantly increases the expression and activation of Caspase-9 (initiator caspase for the intrinsic pathway), Caspase-8 (initiator caspase for the extrinsic pathway), and Caspase-3 (a key executioner caspase).[1]

-

Upregulation of p53 and PARP: this compound treatment significantly elevates the expression of the tumor suppressor protein p53, which plays a critical role in inducing apoptosis in response to cellular stress.[1] It also increases the expression of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that, when hyperactivated, contributes to apoptotic cell death.[1]

-

Induction of Oxidative Stress: The compound has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS) by approximately 1.3-fold in MCF-7 breast cancer cells.[1][7] This is accompanied by a decrease in the levels of glutathione (GSH), a major cellular antioxidant. The resulting oxidative stress further damages cellular components and pushes the cell towards apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[4][5] In clear-cell renal cell carcinoma, it has been shown to block the G1-to-S phase transition, preventing cells from entering the DNA synthesis phase.[4] In other cancer types, such as cervical cancer, this compound can induce arrest at the G2/M phase, inhibiting entry into mitosis.[8] This multi-phasic inhibitory capability underscores its broad anti-proliferative potential.

Inhibition of Cell Migration and Metastasis

A crucial aspect of this compound's anti-cancer activity is its ability to suppress metastasis. It has been demonstrated to inhibit the migration and invasion of both gastric cancer and ccRCC cells.[3][4] This is achieved, in part, by suppressing the Epithelial-Mesenchymal Transition (EMT), a key process by which cancer cells gain migratory and invasive properties.[3][5] this compound's inhibition of LSD1 is directly linked to the downregulation of EMT markers.[5]

Quantitative Data: Cytotoxic Potency

The cytotoxic effects of this compound have been quantified across a range of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and, in some cases, selective activity against cancer cells.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| MCF-7 | Breast Cancer | 50 µg/mL | 24 hours | [1][7] |

| 25 µg/mL | 48 hours | [1][7] | ||

| SGC-7901 | Gastric Cancer | 1.96 µM | Not Specified | [3] |

| MGC803 | Gastric Cancer | 4.75 µM | Not Specified | [3] |

| NCI-N87 | Gastric Cancer | 5.67 µM | Not Specified | [3] |

| HGC-27 | Gastric Cancer | 5.70 µM | Not Specified | [3] |

| BGC-823 | Gastric Cancer | 7.26 µM | Not Specified | [3] |

| SGC-7901/ADR | Adriamycin-Resistant Gastric Cancer | 0.24 µM | Not Specified | [3] |

| SGC-7901/VCR | Vincristine-Resistant Gastric Cancer | 1.09 µM | Not Specified | [3] |

| MGC803/PTX | Paclitaxel-Resistant Gastric Cancer | 1.32 µM | Not Specified | [3] |

| ccRCC Lines | Clear-Cell Renal Cell Carcinoma | Varies | 48 & 72 hours | [4][6] |

| HEK293 | Normal Embryonic Kidney | >150 µg/mL | 24 & 48 hours | [1][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µg/mL). A control group is treated with DMSO at the same concentration used to dissolve the this compound.

-

Incubation: Cells are incubated with this compound for specific time points (e.g., 24 and 48 hours).

-

MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated using dose-response curve analysis.[1][7]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the rate of apoptosis induced by this compound.

-

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Both floating and attached cells are collected, washed twice with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1]

-

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

-

Objective: To measure changes in the expression of apoptosis-related genes (e.g., BAX, BCL-2, p53, PARP, Caspases).

-

Methodology:

-

RNA Extraction: Total RNA is extracted from control and this compound-treated cells using an RNA extraction kit (e.g., TRIzol).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: The PCR reaction is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., BAX, BCL-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[1]

-

Intracellular Reactive Oxygen Species (ROS) Measurement

-

Objective: To measure the level of intracellular ROS production.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.

-

DCFH-DA Staining: The cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, the cells are washed to remove excess probe. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product, is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1][7]

-

Conclusion

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its primary mechanism involves the epigenetic modulation of gene expression through the inhibition of LSD1/KDM1A, which in turn disrupts critical oncogenic signaling pathways like KDM1A/UBE2O. At the cellular level, this manifests as the potent induction of apoptosis via the intrinsic pathway, cell cycle arrest at multiple phases, and the suppression of metastatic processes like cell migration and EMT. The efficacy of this compound, particularly against drug-resistant cancer cell lines, highlights its promise as a lead compound for the development of novel cancer therapeutics. Further research into its safety profile, bioavailability, and potential synergistic effects with existing therapies is warranted to translate these promising preclinical findings into clinical applications.[1][3]

References

- 1. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]

- 6. researchgate.net [researchgate.net]

- 7. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Silico Analysis of Arborinine: A Technical Guide to Molecular Docking and Mechanistic Insights

For Immediate Release

This technical guide provides a comprehensive overview of the in silico studies and molecular docking analyses of Arborinine, an acridone alkaloid with demonstrated therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document details the computational methodologies, quantitative data, and mechanistic pathways associated with this compound's bioactivity.

Introduction to this compound and its Therapeutic Promise

This compound, a natural compound isolated from various plant species, has garnered significant attention for its diverse pharmacological activities. These include potent anticancer, antimicrobial, and anti-inflammatory properties. Computational studies have been pivotal in elucidating the molecular interactions that underpin these effects, accelerating research into its potential as a therapeutic agent. This guide focuses on the in silico approaches used to investigate this compound, providing a foundational understanding for further research and development.

Quantitative Analysis of this compound's Bioactivity

In vitro studies have quantified the inhibitory effects of this compound against a range of cancer cell lines, providing essential data for computational modeling and validation. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly against gastric cancer, including drug-resistant strains.

| Target/Cell Line | Activity | IC50 Value (µM) |

| Gastric Cancer | ||

| NCI-N87 | Antiproliferative | 5.67[1] |

| BGC-823 | Antiproliferative | 7.26[1] |

| MGC803 | Antiproliferative | 4.75[1] |

| SGC-7901 | Antiproliferative | 1.96[1] |

| HGC-27 | Antiproliferative | 5.70[1] |

| SGC-7901/ADR (Adriamycin-resistant) | Antiproliferative | 0.24[1] |

| SGC-7901/VCR (Vincristine-resistant) | Antiproliferative | 1.09[1] |

| MGC803/PTX (Paclitaxel-resistant) | Antiproliferative | 1.32[1] |

| Clear-Cell Renal Cell Carcinoma | ||

| (Various cell lines) | Antiproliferative | Varies[2] |

| Enzymatic Inhibition | ||

| Acetylcholinesterase | Inhibitory | 34.7 ± 71[3] |

Detailed Experimental Protocols for In Silico Studies

Reproducibility and standardization are paramount in computational research. The following sections outline the detailed methodologies for the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction of this compound.

Molecular Docking Simulation Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Objective: To determine the binding mode and estimate the binding energy of this compound with its molecular targets, such as Lysine-Specific Demethylase 1 (LSD1) and Acetylcholinesterase.

Computational Tools:

-

Molecular Modeling and Visualization: Discovery Studio, PyMOL, Chimera

-

Docking Software: AutoDock Vina, PyRx

Methodology:

-

Receptor Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

All water molecules and non-essential ions are removed.

-

Polar hydrogens are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.

-

The prepared protein is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using chemical drawing software.

-

The ligand's energy is minimized using a force field such as MMFF94.

-

Rotatable bonds are defined to allow for conformational flexibility during docking.

-

The prepared ligand is saved in the appropriate format.

-

-

Grid Box Definition:

-

The active site of the receptor is identified, typically from the coordinates of a co-crystallized ligand or through literature review.

-

A 3D grid box is generated around the active site to define the search space for the docking algorithm. The dimensions are set to encompass the entire binding pocket.

-

-

Docking Execution:

-

The docking simulation is performed using the chosen software. AutoDock Vina, for example, uses a Lamarckian genetic algorithm to explore different ligand conformations.

-

Multiple docking runs are typically performed to ensure the reliability of the results.

-

-

Results Analysis:

-

The docking results are ranked based on their binding energy scores (in kcal/mol). The pose with the lowest binding energy is generally considered the most stable.

-

The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between this compound and the active site residues are visualized and analyzed.

-

ADMET Prediction Protocol

ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of this compound.

Computational Tools:

-

Web-based platforms such as SwissADME, pkCSM, or other predictive modeling software.

Methodology:

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or the 2D/3D structure of this compound is submitted to the prediction tool.

-

Physicochemical Properties: Key molecular descriptors are calculated, including molecular weight, logP (octanol-water partition coefficient), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.

-

Pharmacokinetic Predictions:

-

Absorption: Parameters such as human intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential are predicted.

-

Distribution: Blood-brain barrier permeability and plasma protein binding are estimated.

-